An In-depth Technical Guide to 5-Ethynylfuran-2-carboxylic acid (CAS 1356458-63-3)
An In-depth Technical Guide to 5-Ethynylfuran-2-carboxylic acid (CAS 1356458-63-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethynylfuran-2-carboxylic acid is a bifunctional heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry, materials science, and organic synthesis. Its rigid furan core, coupled with the reactive terminal alkyne and carboxylic acid functionalities, offers a unique platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this emerging chemical entity, consolidating available technical data to support its use in research and development.
Introduction: The Strategic Value of Functionalized Furans
The furan scaffold is a privileged five-membered aromatic heterocycle prevalent in a wide array of pharmacologically active compounds and natural products.[1] Its unique electronic and steric properties often render it a suitable bioisostere for a phenyl ring, a substitution that can favorably modulate a molecule's metabolic stability, receptor binding affinity, and overall bioavailability.[1] The strategic incorporation of functional groups onto the furan nucleus allows for a diverse range of chemical transformations, making these derivatives highly sought-after intermediates in drug discovery and materials science.[2]
5-Ethynylfuran-2-carboxylic acid (Figure 1) is a particularly interesting derivative, featuring two orthogonal reactive handles: a terminal alkyne at the 5-position and a carboxylic acid at the 2-position. This bifunctionality enables sequential or one-pot multi-component reactions, positioning it as a valuable linker and scaffold for creating novel chemical entities. The terminal alkyne is amenable to a host of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," while the carboxylic acid can readily participate in amide bond formations, esterifications, and other coupling reactions.
Figure 1: Chemical Structure of 5-Ethynylfuran-2-carboxylic acid
Caption: Structure of 5-Ethynylfuran-2-carboxylic acid.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 5-Ethynylfuran-2-carboxylic acid is not widely published, its properties can be inferred from supplier data and analysis of similar structures.
General Properties
The fundamental properties of 5-Ethynylfuran-2-carboxylic acid are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 1356458-63-3 | |
| Molecular Formula | C₇H₄O₃ | |
| Molecular Weight | 136.11 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | 4°C, protect from light | |
| Synonyms | 5-ethynyl-2-furoic acid |
Predicted and Inferred Properties
Due to the lack of extensive experimental data, some properties are predicted or inferred from related compounds (Table 2).
| Property | Predicted/Inferred Value | Notes |
| Melting Point | Not available. Likely >150 °C. | Based on the melting points of related furoic acids.[3] |
| Boiling Point | Not available. | Likely to decompose upon heating. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | Based on the structure and properties of similar carboxylic acids. |
| pKa | ~3.5 - 4.5 | Estimated based on the pKa of 2-furoic acid and the electronic effect of the ethynyl group. |
| XlogP | 1.1 | Predicted by computational models.[4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Furan Protons: Two doublets in the aromatic region (6.5-7.5 ppm), showing characteristic coupling.
-
Acetylenic Proton (-C≡CH): A sharp singlet, typically between 3-4 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (-COOH): In the range of 160-170 ppm.
-
Furan Carbons: Four distinct signals in the aromatic region (110-160 ppm).
-
Alkynyl Carbons (-C≡CH): Two signals between 70-90 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
C≡C-H Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak to medium band around 2100-2150 cm⁻¹.
-
C-O Stretch (Furan and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
[M-H]⁻ (Negative Ion Mode): Expected at m/z 135.01.[4]
-
[M+H]⁺ (Positive Ion Mode): Expected at m/z 137.02.[4]
Synthesis and Reactivity
Proposed Synthetic Route
A robust and versatile method for the synthesis of 5-Ethynylfuran-2-carboxylic acid is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5]
A plausible synthetic pathway involves a two-step process starting from a commercially available 5-halofuran-2-carboxylic acid ester (Figure 2).
Figure 2: Proposed Synthesis of 5-Ethynylfuran-2-carboxylic acid
Caption: A proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Sonogashira Coupling to form Methyl 5-ethynylfuran-2-carboxylate
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-bromofuran-2-carboxylate (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Add anhydrous and degassed solvent (e.g., THF or DMF).
-
Add a suitable base, such as triethylamine (Et₃N) (2.0 eq.).
-
To the stirred mixture, add trimethylsilylacetylene (1.2 eq.) dropwise.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate under reduced pressure.
-
The crude product is then subjected to desilylation using a mild base such as potassium carbonate in methanol.
-
Purify the resulting methyl 5-ethynylfuran-2-carboxylate by column chromatography on silica gel.
Step 2: Saponification to 5-Ethynylfuran-2-carboxylic acid
-
Dissolve the purified methyl 5-ethynylfuran-2-carboxylate from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq.) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.[6]
-
Acidify the reaction mixture to a pH of ~2-3 with dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Ethynylfuran-2-carboxylic acid.
Chemical Reactivity
The dual functionality of 5-Ethynylfuran-2-carboxylic acid dictates its reactivity profile.
-
Reactions of the Alkyne: The terminal alkyne is a versatile handle for various transformations, including:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a highly efficient and bio-orthogonal reaction. This makes the molecule an excellent building block for bioconjugation and the synthesis of complex molecules.[7]
-
Sonogashira Coupling: Further coupling reactions can be performed at the alkyne position with aryl or vinyl halides to extend the molecular framework.[5]
-
Hydration and other additions: The alkyne can undergo hydration to form a methyl ketone or be subjected to various other addition reactions.
-
-
Reactions of the Carboxylic Acid: The carboxylic acid group can readily undergo:
-
Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides.
-
Esterification: Reaction with alcohols under acidic conditions or via activation of the carboxylic acid.
-
Reduction: Reduction to the corresponding primary alcohol using reagents like borane or lithium aluminum hydride.
-
Potential Applications in Research and Development
The unique structure of 5-Ethynylfuran-2-carboxylic acid makes it a highly valuable tool for researchers in several fields.
Medicinal Chemistry and Drug Discovery
The furan nucleus is a common motif in many approved drugs and biologically active compounds.[1] The introduction of an ethynyl group can enhance binding to target proteins through various non-covalent interactions and can also serve as a reactive probe. Potential applications include:
-
Scaffold for Novel Therapeutics: The rigid furan core can be used as a central scaffold to which various pharmacophores are attached via the alkyne and carboxylic acid groups.
-
Linker in PROTACs and ADCs: The bifunctional nature of the molecule makes it an ideal candidate for use as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), connecting a target-binding moiety to an E3 ligase-recruiting element or a cytotoxic payload, respectively.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized fragment, it can be used in FBDD screens to identify initial hits that can be elaborated into more potent drug candidates.
Bioconjugation and Chemical Biology
The terminal alkyne is a key functional group for bio-orthogonal chemistry.
-
Labeling of Biomolecules: The carboxylic acid can be used to attach the molecule to a biomolecule (e.g., via an amine on a protein), and the alkyne can then be used for "clicking" on a reporter molecule (e.g., a fluorophore or biotin) for visualization or detection.[8][9]
Materials Science
The rigid, aromatic nature of the furan ring and the reactive end groups are desirable features for the synthesis of advanced materials.
-
Monomer for Specialty Polymers: The molecule can be used as a monomer in the synthesis of novel polymers with tailored electronic and physical properties. The furan ring can impart thermal stability, while the alkyne can be used for cross-linking or post-polymerization modification.[10]
Figure 3: Application Workflow
Caption: Potential applications leveraging the bifunctionality.
Safety and Handling
Based on supplier safety data, 5-Ethynylfuran-2-carboxylic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
5-Ethynylfuran-2-carboxylic acid is a promising and versatile building block with significant potential in various fields of chemical research. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in medicine and materials science. While further research is needed to fully characterize its properties and explore its reactivity, the foundational information presented in this guide provides a strong basis for its utilization in innovative research and development projects.
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